molecular formula C23H23ClN2O3S B3617965 N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide

Cat. No. B3617965
M. Wt: 443.0 g/mol
InChI Key: AJHUGIJNPKCGSH-UHFFFAOYSA-N
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Description

“N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide” is a complex organic compound. It appears to contain a benzyl group, a chlorophenyl sulfonyl group, a methyl group, and a methylphenyl group attached to a glycinamide core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, chlorophenyl sulfonyl, methyl, and methylphenyl groups would all contribute to the overall structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the benzyl and phenyl groups might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl group could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets in a variety of ways, depending on its structure and properties .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-benzyl-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-18-8-12-21(13-9-18)26(30(28,29)22-14-10-20(24)11-15-22)17-23(27)25(2)16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHUGIJNPKCGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide
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N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide

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